molecular formula C13H11BrN2O B5763693 2-bromo-N-(pyridin-4-ylmethyl)benzamide

2-bromo-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5763693
M. Wt: 291.14 g/mol
InChI Key: FJTRTIYABHUYIM-UHFFFAOYSA-N
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Description

2-bromo-N-(pyridin-4-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with pyridin-4-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
  • 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide
  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

2-bromo-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and pyridin-4-ylmethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

2-bromo-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-12-4-2-1-3-11(12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTRTIYABHUYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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